

An In-depth Technical Guide to the Spectral Analysis of Lercanidipine Impurity E

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,N-dimethyl-N-(3,3-diphenylpropyl)-1-amino-2-propanol

Cat. No.: B020139

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the spectral characterization of Lercanidipine Impurity E, a known related substance of the antihypertensive drug Lercanidipine. Due to the proprietary nature of reference standards, specific spectral data for Lercanidipine Impurity E is not publicly available. However, this document offers detailed experimental protocols for acquiring the necessary data and structured templates for its presentation, empowering researchers to conduct a thorough analysis upon obtaining a reference standard.

Lercanidipine Impurity E is chemically identified as 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol. Its unique structure, lacking the dihydropyridine ring characteristic of the active pharmaceutical ingredient, makes its spectral characterization crucial for identification and quantification in drug substance and product.

Chemical Information:

- IUPAC Name: 1-[(3,3-diphenylpropyl)(methyl)amino]-2-methylpropan-2-ol
- CAS Number: 100442-33-9
- Molecular Formula: C₂₀H₂₇NO

- Molecular Weight: 297.43 g/mol

Data Presentation

The following tables are structured to enable a clear and comparative presentation of quantitative spectral data for Lercanidipine Impurity E. These should be populated with experimental data upon analysis of a certified reference standard.

Table 1: Mass Spectrometry Data

Parameter	Observed Value	Comments
Ionization Mode	ESI+	Electrospray Ionization, Positive Mode
Mass Analyzer	Q-TOF/Orbitrap	Specify the type of mass analyzer used
[M+H] ⁺ (Calculated)	298.2165	C ₂₀ H ₂₈ NO ⁺
[M+H] ⁺ (Observed)	To be filled with experimental data	
Mass Error (ppm)	To be filled with experimental data	
Major Fragmentation Ions	To be filled with experimental data	

Table 2: ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
------------------------	--------------	-------------	--------------------------	------------

Table 3: ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
------------------------	------------

Table 4: FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Assignment of Functional Group
--------------------------------	--------------------------------

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to yield high-quality spectral data for the structural elucidation and characterization of Lercanidipine Impurity E.

High-Resolution Mass Spectrometry (HRMS)

- Objective: To determine the accurate mass of the molecular ion and its fragmentation pattern for elemental composition confirmation.
- Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of Lercanidipine Impurity E reference standard.
 - Dissolve in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 100 µg/mL.
 - Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- Instrumental Parameters:
 - Ionization Mode: ESI Positive
 - Capillary Voltage: 3.5 - 4.5 kV
 - Source Temperature: 120 - 150 °C
 - Desolvation Temperature: 350 - 450 °C

- Cone Gas Flow: 50 L/hr
- Desolvation Gas Flow: 600 - 800 L/hr
- Mass Range: m/z 50 - 500
- Acquisition Mode: Full Scan MS and Tandem MS (MS/MS) of the protonated molecular ion.
- Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.
- Data Analysis:
 - Determine the accurate mass of the protonated molecular ion $[M+H]^+$.
 - Calculate the mass error in parts per million (ppm).
 - Propose the elemental composition based on the accurate mass.
 - Analyze the MS/MS spectrum to identify characteristic fragment ions and propose a fragmentation pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To elucidate the detailed chemical structure of the molecule by analyzing the chemical environment of the hydrogen (1H) and carbon (^{13}C) nuclei.
- Instrumentation: A 500 MHz (or higher) NMR spectrometer.
- Sample Preparation:
 - Dissolve 5-10 mg of Lercanidipine Impurity E reference standard in approximately 0.7 mL of deuterated chloroform ($CDCl_3$) or other suitable deuterated solvent.
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 - Transfer the solution to a 5 mm NMR tube.
- 1H NMR Acquisition Parameters:

- Pulse Program: Standard single pulse (zg30)
- Number of Scans: 16 - 64
- Relaxation Delay (d1): 1.0 s
- Acquisition Time: ~4 s
- Spectral Width: -2 to 12 ppm
- ¹³C NMR Acquisition Parameters:
 - Pulse Program: Proton-decoupled (zgpg30)
 - Number of Scans: 1024 - 4096
 - Relaxation Delay (d1): 2.0 s
 - Spectral Width: 0 to 200 ppm
- Data Analysis:
 - Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin).
 - Apply Fourier transformation, phase correction, and baseline correction.
 - For ¹H NMR, integrate the signals, determine their multiplicity, and measure the coupling constants.
 - Assign the signals in both ¹H and ¹³C NMR spectra to the corresponding atoms in the structure of Lercanidipine Impurity E. 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary for unambiguous assignments.

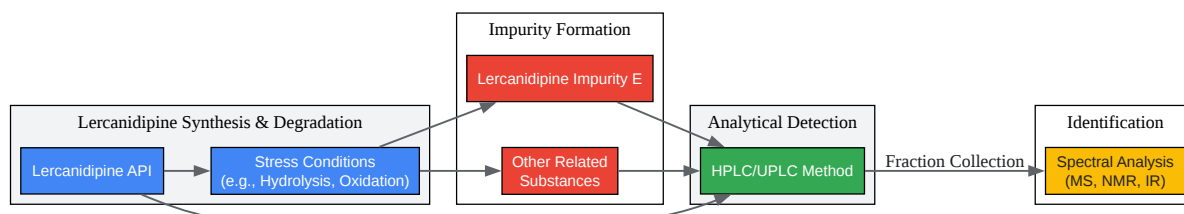
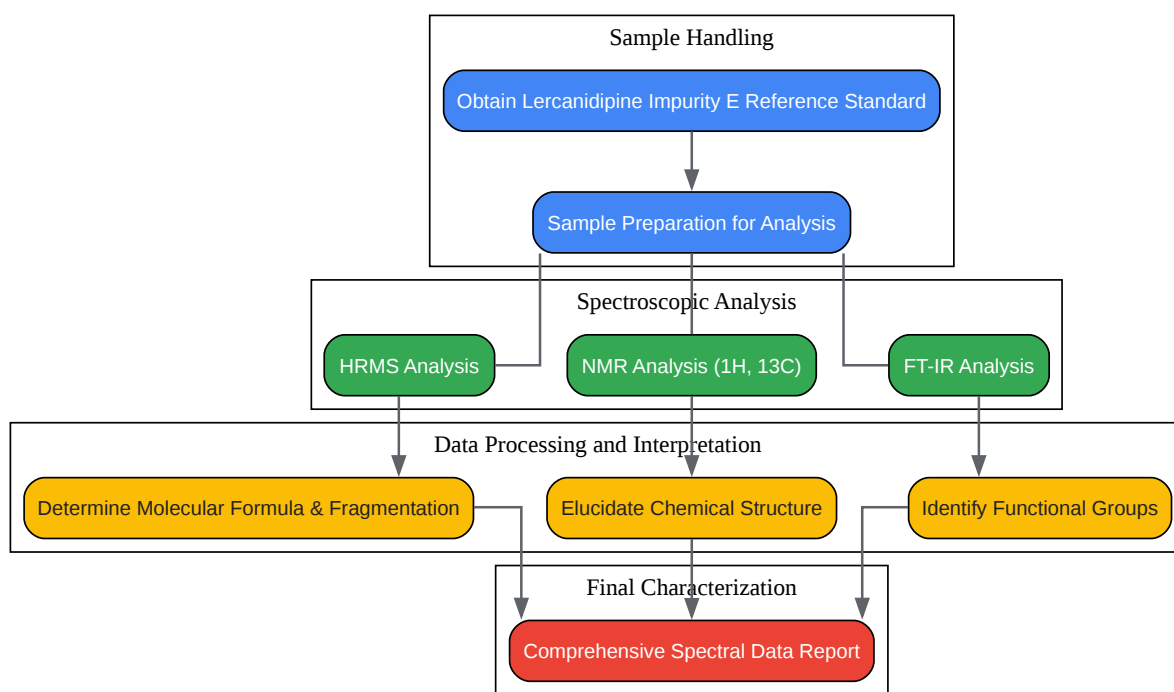
Fourier-Transform Infrared (FT-IR) Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Instrumentation: An FT-IR spectrometer.

- Sample Preparation:
 - Use the Attenuated Total Reflectance (ATR) technique for solid samples.
 - Place a small amount of the Lercanidipine Impurity E reference standard directly on the ATR crystal.
 - Ensure good contact between the sample and the crystal using the pressure arm.
- Instrumental Parameters:
 - Spectral Range: 4000 - 400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 16 - 32
- Data Analysis:
 - Identify the characteristic absorption bands.
 - Assign the observed bands to the corresponding functional groups (e.g., O-H stretch, C-H stretch, C-N stretch, aromatic C=C stretch).

Visualization of Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the logical workflow for the analysis and characterization of Lercanidipine Impurity E.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Analysis of Lercanidipine Impurity E]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b020139#spectral-data-for-lercanidipine-impurity-e\]](https://www.benchchem.com/product/b020139#spectral-data-for-lercanidipine-impurity-e)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com